4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine
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Overview
Description
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a methylthio group at the 2-position
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidines play a crucial role in purine and pyrimidine salvage pathways . These pathways are essential for the synthesis of nucleic acid components. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate .
Result of Action
The molecular results of some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine can be achieved through several methods. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like zinc chloride (ZnCl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the chlorine-substituted position, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but lacks the aminomethyl and methylthio groups.
4-(Aminomethyl)pyridine: Contains an aminomethyl group but differs in the ring structure and other substituents.
Thienopyrimidine Derivatives: These compounds have a fused thiophene ring and exhibit different biological activities.
Uniqueness
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its ability to form hydrogen bonds, while the methylthio group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFMISHXIKMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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